Methyl 13-methyltetradecanoate

Description

Contextualization within Branched-Chain Fatty Acid Methyl Esters (BCFAMEs) Research

Branched-chain fatty acids (BCFAs) are a distinct class of fatty acids characterized by a methyl group at various positions along the aliphatic chain. frontiersin.org Their corresponding methyl esters, BCFAMEs, are the derivatives typically formed for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), to enhance volatility and facilitate identification. axialscientific.com

Research into BCFAMEs has revealed their significance across diverse biological and industrial domains. They are recognized as important components of bacterial cell membranes and are found in various natural environments, from sewage sludge to certain plant and animal-derived products. chemicalbook.comcambridge.org The study of BCFAMEs is crucial for understanding bacterial physiology and for identifying bacterial presence in various samples. medchemexpress.com

The analysis of BCFAMEs can be complex due to the structural similarity among isomers, often requiring sophisticated analytical techniques for unambiguous identification. acs.org Research has focused on developing and refining methods like tandem mass spectrometry to differentiate between various branched and straight-chain fatty acid methyl esters. acs.org Furthermore, BCFAMEs have been investigated for their potential industrial applications, such as their role in improving the cold flow properties of biodiesel. researchgate.net

Significance and Research Trajectory of Methyl 13-Methyltetradecanoate (B1259418)

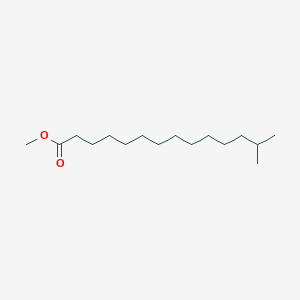

Methyl 13-methyltetradecanoate, with the chemical formula C16H32O2, is an iso-branched fatty acid methyl ester. larodan.com Its primary significance in academic research lies in its utility as a biomarker.

Key Research Findings:

Bacterial Marker: A significant area of research has established this compound as a marker for the presence of bacteria. chemicalbook.commedchemexpress.com It has been successfully used to identify bacterial contamination in pharmaceutical manufacturing and to analyze the microbial composition of sewage sludge through GC-MS analysis. chemicalbook.comcaymanchem.com

Natural Occurrence: Beyond its role as a bacterial indicator, this compound has been identified as a constituent in the fatty oil of certain plants. For instance, it was detected in the ethanolic extract of Celtis australis L. fruits. banglajol.info Similarly, its ethyl ester counterpart, Ethyl 13-methyl-tetradecanoate, has been found in the plant Gmelina asiatica. cabidigitallibrary.org

Analytical Chemistry: The compound is frequently included in standard mixtures used for the calibration and validation of gas chromatography methods for fatty acid analysis, highlighting its importance in analytical chemistry. sigmaaldrich.com

While the direct biological activity of this compound is not as extensively studied as its parent acid, 13-methyltetradecanoic acid (which has shown potential in cancer research), its role as a specific and identifiable molecule in complex mixtures underpins its research value. wikipedia.org The trajectory of its research is thus closely tied to advancements in analytical methodologies and the growing interest in microbial and natural product chemistry.

Chemical and Physical Properties of this compound

Synonyms for this compound

Structure

3D Structure

Properties

IUPAC Name |

methyl 13-methyltetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGUSDOXMVVCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408101 | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-59-9 | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of Methyl 13 Methyltetradecanoate in Biological Systems

Microbial Presence and Associated Environments

Methyl 13-methyltetradecanoate (B1259418) is recognized as a methylated bacterial fatty acid methyl ester. chemicalbook.comcaymanchem.com Its detection in various microbial settings underscores its significance in bacteriological studies.

Detection in Specific Bacterial Species (e.g., Bacteroides fragilis)

Scientific literature reports the presence of Methyl 13-methyltetradecanoate in Bacteroides fragilis, a common bacterium found in the human gut. nih.govinvivochem.cnevitachem.com The compound is listed as a natural product found within this bacterial species. evitachem.com

Identification as a Marker for Bacterial Contamination in Manufacturing Processes

The compound has been utilized as a marker for bacterial contamination in pharmaceutical manufacturing. chemicalbook.commedchemexpress.commedchemexpress.eumedchemexpress.com Its detection via gas chromatography-mass spectrometry (GC-MS) can indicate the presence of bacteria. chemicalbook.comcaymanchem.commedchemexpress.commedchemexpress.eumedchemexpress.com

Occurrence in Environmental Samples (e.g., sewage sludge)

This compound has been identified in environmental samples, such as sewage sludge. chemicalbook.comcaymanchem.commedchemexpress.commedchemexpress.eu Its presence in these samples is also used as an indicator of bacterial populations. chemicalbook.comcaymanchem.commedchemexpress.commedchemexpress.eu

Presence in Complex Microbial Ecosystems (e.g., human feces)

In the analysis of complex microbial ecosystems, such as human feces, this compound has been identified as one of several bacterial fatty acid methyl esters. gcms.cz A study utilizing gas chromatography separated 43 different bacterial fatty acid methyl esters from a human feces sample, with this compound being one of the identified compounds. gcms.cz

Identification in Marine Organisms

Branched-chain fatty acids are known to be present in a variety of marine organisms. mdpi.comrsc.orgnih.govmdpi.com this compound has been specifically identified in certain marine invertebrates.

Discovery in Invertebrate Tissues (e.g., Diadema setosum sea urchin gonads)

Research involving the analysis of bioactive compounds in the gonads of the sea urchin Diadema setosum has identified this compound. rjptonline.orgpoltekkesjkt2.ac.idresearchgate.netrjptonline.org In one study, a methanol (B129727) extract of the gonads was analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), revealing the presence of this compound, although in a small amount (0.55%). rjptonline.orgresearchgate.netrjptonline.org The same study identified other major fatty acid methyl esters, such as Hexadecanoic acid, methyl ester (29.53%) and Tetradecanoic acid, methyl ester (14.86%). rjptonline.orgresearchgate.netrjptonline.org

The table below summarizes the findings from the GC-MS analysis of the methanol extract of Diadema setosum gonads, highlighting the relative abundance of this compound and other identified fatty acid methyl esters.

| Compound | Relative Abundance (%) |

| Hexadecanoic acid, methyl ester | 29.53 |

| Tetradecanoic acid, methyl ester | 14.86 |

| 9,12-Octadecadienoic acid (Z, Z) -, Lineloic acid | 8.58 |

| 9-Octadecenoic acid (Z) -, Methyl ester | 5.42 |

| 9,12-Octadecadienoic acid, Methyl ester | 4.71 |

| 9-Hexadecenoic acid, Methyl ester | 4.68 |

| Heptadecanoic acid, Methyl ester | 4.17 |

| Cholest-5-en-3-ol (3β) - | 4.20 |

| Hexadecanoic acid | 4.05 |

| 5,8,11,14-Eicosatetraenoic acid, Methyl ester | 3.21 |

| Pentadecanoic acid, methyl ester | 2.08 |

| Octadecanoic acid, Methyl ester | 1.91 |

| Cis-11-Eicosenoic acid, Methyl ester | 1.86 |

| 6,9,12-Octadecatrienoic acid, Methyl ester | 1.33 |

| This compound | 0.55 |

| Methyl 10-methyl-hexadecanoate | 0.56 |

| Hexadecadienoic acid, methyl ester | 0.48 |

| Cholesta -3.5-diene | 0.67 |

| (1S, 15S) -Byciclo [13.10] Hexadecan-2-one | 4.82 |

Data sourced from a study on the bioactive components of Diadema setosum sea urchin gonads. rjptonline.orgresearchgate.netrjptonline.org

Traces in Other Biological Matrices

The presence of this compound and its isomers extends to lipids derived from animals.

Scientific analysis has confirmed the presence of branched-chain fatty acid methyl esters in animal fats. In a study analyzing biodiesel yields from cow fat (beef tallow), this compound was identified as one of the components. ijset.in Furthermore, research on the fatty acid composition of horse fat has identified closely related isomers. One analysis using gas chromatography-mass spectrometry (GC-MS) detected Tetradecanoic acid, 12-methyl-, methyl ester, an isomer of the target compound, at a concentration of 4.23% in the fat of medium-weight horses. researchcommons.org Another study on the subcutaneous adipose tissue of horses with equine metabolic syndrome also identified methyl tetradecanoate (B1227901) among the lipids profiled. frontiersin.org

Table 1: Detection of this compound and Related Compounds in Animal Lipids

| Compound Detected | Animal Source | Biological Matrix | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Cow | Fat (Beef Tallow) | Identified as a component in animal fat waste for biodiesel production. | ijset.in |

| Tetradecanoic acid, 12-methyl-, methyl ester | Horse | Fat | Detected at 4.23% in the fat from medium-weight horses. | researchcommons.org |

| Methyl tetradecanoate | Horse | Subcutaneous Adipose Tissue | Identified as a fatty acid with moderate differences between control and metabolic syndrome-affected groups. | frontiersin.org |

Related Branched-Chain Fatty Acid Esters in Plant Metabolomics

Branched-chain fatty acids (BCFAs) are a significant sub-category of fatty acids with distinct functions in nature. researchgate.net While this compound itself is primarily noted in bacterial and animal sources, its ethyl ester analogue, Ethyl 13-methyltetradecanoate, has been identified in the metabolome of several plant species.

Metabolomic profiling of various plant extracts has revealed the presence of Ethyl 13-methyltetradecanoate.

In studies of Micromeria fruticosa, a plant from the Lamiaceae family, this compound was found to be a major constituent. mdpi.com A gas chromatography-mass spectrometry (GC-MS) analysis of a hexane (B92381) extract from the flowers of Micromeria fruticosa showed that Ethyl 13-methyltetradecanoate constituted 24.10% of the total components, second only to menthol. mdpi.compreprints.orgresearchgate.net

Similarly, analysis of the medicinal shrub Gmelina asiatica, also from the Lamiaceae family, has identified Ethyl 13-methyltetradecanoate. cabidigitallibrary.org A GC-MS study of an ethyl acetate (B1210297) extract from the aerial parts of the plant confirmed its presence among other important biomolecules. cabidigitallibrary.orgdokumen.pub A review of ethnopharmacologically important plants also lists Ethyl 13-methyltetradecanoate as a known phytochemical in Gmelina asiatica. ethnobotanyjournal.org

Table 2: Occurrence of Ethyl 13-methyltetradecanoate in Plant Extracts

| Compound Detected | Plant Species | Plant Part | Extraction Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Ethyl 13-methyl-tetradecanoate | Micromeria fruticosa | Flower | Hexane | Identified as a major compound, constituting 24.10% of the extract. | mdpi.compreprints.orgresearchgate.net |

| Ethyl 13-methyl-tetradecanoate | Gmelina asiatica | Aerial Parts | Ethyl Acetate | Identified as one of the key molecules in the plant extract. | cabidigitallibrary.orgdokumen.pub |

Biosynthesis and Metabolic Pathways of Methyl 13 Methyltetradecanoate and Its Precursors

Biosynthetic Origins of Branched-Chain Fatty Acids (BCFAs)

The synthesis of BCFAs like 13-methyltetradecanoic acid diverges from straight-chain fatty acid synthesis primarily in the initial priming step. nih.gov While straight-chain fatty acids typically use acetyl-CoA as a primer, BCFAs utilize short, branched-chain acyl-CoA molecules. These primers are derived from the catabolism of branched-chain amino acids (BCAAs). biorxiv.org

The carbon skeletons for iso-BCFAs are sourced from the breakdown of essential branched-chain amino acids. asm.org Specifically, iso-fatty acids with an odd number of carbon atoms, such as 13-methyltetradecanoic acid (an iso-C15:0 fatty acid), are primarily derived from the catabolism of leucine (B10760876). plos.orgresearchgate.net Even-numbered iso-fatty acids are derived from valine. researchgate.net

The catabolic process begins with the deamination or transamination of the BCAA to its corresponding α-keto acid. annualreviews.org Leucine is converted to α-ketoisocaproate, while valine is converted to α-ketoisovalerate. nih.gov This initial step is often catalyzed by a branched-chain amino acid aminotransferase. wikipedia.org Following this, the α-keto acid undergoes oxidative decarboxylation, a critical step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex, to form a branched-chain acyl-CoA primer. plos.orgnih.gov

The degradation of BCAAs yields short branched-chain carboxylic acids, which are activated to their coenzyme A (CoA) esters to serve as primers for the fatty acid synthase (FAS) system. nih.govbiorxiv.org

Leucine degradation yields isovaleryl-CoA (derived from isovaleric acid). biorxiv.org This primer is then elongated by the FAS machinery, with malonyl-CoA typically serving as the two-carbon donor in each cycle, to produce odd-numbered iso-fatty acids like 13-methyltetradecanoic acid. plos.orgnih.gov

Valine degradation produces isobutyryl-CoA (derived from isobutyric acid), which primes the synthesis of even-numbered iso-fatty acids. biorxiv.orgnih.gov

Isoleucine catabolism results in 2-methylbutyryl-CoA, which is the precursor for anteiso-series fatty acids. nih.gov

The availability of these precursors directly influences the relative abundance of different BCFAs within a cell. nih.gov For instance, supplementing the growth medium of Bacillus subtilis with isovalerate leads to an increased synthesis of fatty acids derived from it. nih.gov

| Precursor Amino Acid | Intermediate α-Keto Acid | Acyl-CoA Primer | Resulting BCFA Series | Example Fatty Acid |

|---|---|---|---|---|

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | iso-odd | 13-Methyltetradecanoic acid (iso-C15:0) |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA | iso-even | 14-Methylpentadecanoic acid (iso-C16:0) |

| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutyryl-CoA | anteiso-odd | 12-Methyltetradecanoic acid (anteiso-C15:0) |

The myxobacteria Stigmatella aurantiaca and Myxococcus xanthus are known for their complex lipid profiles, which are rich in BCFAs. oup.com In these organisms, the primary route to obtaining branched-chain primers like isovaleryl-CoA is through the degradation of amino acids via the branched-chain keto acid dehydrogenase (Bkd) complex, consistent with the pathway described above. nih.govoup.com

However, research has uncovered a novel, alternative biosynthetic pathway for isovaleric acid in these myxobacteria. biorxiv.orgfrontiersin.org Studies on S. aurantiaca and M. xanthus have shown that even after the inactivation of the Bkd complex, these bacteria can still produce iso-fatty acids. biorxiv.orgditki.com This alternative route branches from the mevalonate (B85504) pathway, which is typically associated with isoprenoid synthesis. nih.govnih.gov In this pathway, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a central intermediate in mevalonate metabolism, is converted to isovaleryl-CoA. nih.gov This suggests a metabolic flexibility in myxobacteria, ensuring the supply of essential precursors for both iso-fatty acids and secondary metabolites derived from them. nih.govbiorxiv.org

Enzymatic Esterification Processes

The formation of a fatty acid methyl ester from its corresponding fatty acid is the final step in the biosynthesis of Methyl 13-methyltetradecanoate (B1259418). This process involves the enzymatic attachment of a methyl group to the carboxyl group of 13-methyltetradecanoic acid.

While fatty acid methyl esters (FAMEs) are widely analyzed in laboratory settings, their natural enzymatic synthesis in many organisms is not a common metabolic pathway. However, specific enzymes capable of this reaction have been identified, particularly in the context of engineering microbes for biodiesel production. smpdb.ca

Free Fatty Acid + S-Adenosylmethionine → Fatty Acid Methyl Ester + S-Adenosylhomocysteine

The efficiency of this process in engineered systems depends on the availability of both the free fatty acid substrate and the methyl donor, SAM. asm.org

Degradation Mechanisms of Methyl 13-Methyltetradecanoate and Related BCFAs

The catabolism of BCFAs is essential for cellular energy homeostasis and lipid turnover. The primary pathway for breaking down fatty acids, including branched-chain variants, is β-oxidation. aocs.org This process occurs within the mitochondria in many organisms and systematically shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. annualreviews.orgaocs.org

The degradation of BCFAs via β-oxidation can be more complex than that of their straight-chain counterparts due to the presence of the methyl branch. aocs.org If the methyl group is located at an odd-numbered carbon, it can sterically hinder the standard enzymes of β-oxidation. However, for an iso-fatty acid like 13-methyltetradecanoic acid, the branch is near the omega end of the chain, and β-oxidation can proceed normally until the final few cycles. The process ultimately yields multiple molecules of acetyl-CoA and a final molecule of isovaleryl-CoA, which can be further metabolized.

Alpha-Oxidation and Beta-Oxidation Pathways in Microbial Metabolism

Once synthesized, 13-methyltetradecanoic acid can be catabolized by microbial cells for energy. The metabolic pathways responsible for breaking down fatty acids are primarily beta-oxidation and, for certain branched structures, alpha-oxidation.

Beta-Oxidation

Beta-oxidation is the principal catabolic pathway for breaking down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2. asm.orgasm.org In prokaryotes, this process occurs in the cytosol. asm.org The pathway consists of a repeating four-step cycle that shortens the fatty acid chain by two carbons in each round. asm.orgfrontiersin.org

The presence of a methyl group on the beta-carbon (C3) of a fatty acid can block the beta-oxidation pathway. beilstein-journals.org However, in the case of 13-methyltetradecanoic acid, the methyl group is at the iso-position (the second to last carbon from the non-carboxyl end), which does not directly obstruct the initial cycles of beta-oxidation. The process can proceed until the branch point is reached. For instance, Pseudomonas resinovorans has been shown to metabolize 13-methyltetradecanoic acid, breaking it down into smaller 3-hydroxy-methyl-branched acids. nih.gov

Alpha-Oxidation

Alpha-oxidation is a metabolic pathway that removes a single carbon atom from the carboxyl end of a fatty acid. beilstein-journals.org This pathway is crucial for the metabolism of fatty acids that have a methyl group at the beta-carbon, which would otherwise inhibit the enzymes of beta-oxidation. beilstein-journals.org While 13-methyltetradecanoic acid does not have a beta-methyl group, alpha-oxidation is a key pathway for other types of branched-chain fatty acids. The process involves the hydroxylation of the alpha-carbon, followed by the removal of the original carboxyl carbon as CO2, resulting in a fatty acid that is one carbon shorter. The newly formed, shorter fatty acid can then typically enter the beta-oxidation pathway.

Data Tables

Table 1: Key Enzymes and Components in the Biosynthesis of this compound

| Component/Enzyme | Role in Pathway |

| Isovaleryl-CoA | Primer molecule derived from leucine metabolism. |

| Fatty Acid Synthase (FAS) Type II | Elongates the primer with two-carbon units from malonyl-CoA. |

| Malonyl-CoA | The two-carbon donor for fatty acid chain elongation. beilstein-journals.org |

| Fatty Acid Methyltransferase (FAMT) | Catalyzes the final esterification step, adding a methyl group. asm.org |

| S-adenosylmethionine (AdoMet) | The methyl group donor for the FAMT-catalyzed reaction. asm.org |

Table 2: Comparison of Alpha- and Beta-Oxidation Pathways

| Feature | Beta-Oxidation | Alpha-Oxidation |

| Primary Function | Major pathway for fatty acid catabolism. asm.orgasm.org | Degradation of β-methylated fatty acids. beilstein-journals.org |

| Carbon Removal | Two carbons per cycle (as Acetyl-CoA). asm.org | One carbon per cycle (as CO2). |

| Cellular Location (Prokaryotes) | Cytosol. asm.org | Peroxisomes (in eukaryotes). beilstein-journals.org |

| Energy Yield | High (produces FADH2, NADH, and Acetyl-CoA). asm.orgfrontiersin.org | No direct ATP production. beilstein-journals.org |

| Key Enzymes | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase. asm.org | Fatty Acid α-hydroxylase, 2-hydroxyphytanoyl-CoA lyase. |

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl 13 Methyltetradecanoate

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

GC-MS is a cornerstone technique for the analysis of FAMEs, including methyl 13-methyltetradecanoate (B1259418), due to its high separation efficiency and definitive identification capabilities.

Optimization of GC Column Chemistry and Operational Parameters for FAME Analysis

The successful separation of complex FAME mixtures, which often contain numerous isomers, is highly dependent on the choice of GC column and the operational parameters. For FAME analysis, high-polarity stationary phases are generally preferred to achieve the necessary selectivity.

Column Chemistry:

High-Polarity Columns: Columns with stationary phases like cyanopropyl or biscyanopropyl are commonly used for FAME separations. thermofisher.com These phases provide the selectivity required to resolve components that have only slight differences in their physical and chemical properties. thermofisher.com For instance, the TRACE TR-FAME column, which has a high-polarity phase optimized for FAMEs, demonstrates excellent separation capabilities. thermofisher.comfishersci.com Highly polar 100% biscyanopropyl (BCS) and polyethylene (B3416737) glycol (PEG) stationary phases are also widely utilized for analyzing fats and oils. oup.com

Column Dimensions: While longer columns (e.g., 100 m) have traditionally been used to achieve high resolution, they often result in long analysis times. thermofisher.com Modern approaches utilize shorter, high-efficiency columns (e.g., 10 m, 30 m) with narrower internal diameters (e.g., 0.1 mm, 0.25 mm) to significantly reduce analysis time without compromising resolution. thermofisher.comgcms.czresearchgate.net

Operational Parameters:

Carrier Gas: The choice of carrier gas (e.g., nitrogen, hydrogen, helium) and its flow rate affects both separation efficiency and analysis speed. thermofisher.comresearchgate.net Optimizing the linear velocity of the carrier gas is crucial for achieving the highest efficiency. gcms.cz

Temperature Programming: A programmed temperature ramp is essential for eluting a wide range of FAMEs with varying volatilities. researchgate.netekb.eg An optimized temperature program, often starting at a lower temperature and ramping up, allows for the separation of complex mixtures in a reasonable timeframe. researchgate.net For example, a method for analyzing FAMEs might start the oven at 100°C, hold for a few minutes, and then ramp up to 250°C. rsc.org

Injector and Detector Temperatures: Maintaining appropriate temperatures for the injector and detector (e.g., 250°C) is necessary to ensure proper volatilization of the sample and sensitive detection. rsc.org

Interactive Data Table: GC Column Parameters for FAME Analysis

| Parameter | Conventional Method | Fast GC Method |

| Column Length | 30 m | 10 m |

| Internal Diameter | 0.25 mm | 0.10 mm |

| Film Thickness | 0.25 µm | 0.10 µm |

| Carrier Gas | Helium | Helium |

| Analysis Time | ~60 min | ~15-30 min |

Interpretation of Mass Spectral Fragmentation Patterns for Structural Elucidation

The mass spectrum of methyl 13-methyltetradecanoate provides a unique fingerprint that allows for its structural confirmation. Electron ionization (EI) is a common technique used in GC-MS, which results in characteristic fragmentation of the molecule.

The mass spectrum of a fatty acid methyl ester is characterized by a molecular ion peak (M+), which for this compound is at m/z 256. ekb.eg A prominent peak is often observed at m/z 74, corresponding to the McLafferty rearrangement, which is characteristic of many FAMEs. researchgate.net

For branched-chain FAMEs like this compound, cleavage adjacent to the branch point is a key diagnostic feature. The fragmentation pattern will show ions resulting from the loss of specific alkyl groups. For instance, a notable fragment at [M-43]+, indicating the loss of a propyl group (C3H7), is characteristic of an iso-branched fatty acid like this compound. bg.ac.rs This helps to distinguish it from its anteiso-isomer, methyl 12-methyltetradecanoate, which would show a different fragmentation pattern. bg.ac.rsnih.gov

Interactive Data Table: Key Mass Spectral Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Ion Identity/Fragment Loss | Significance |

| 256 | [M]+ (Molecular Ion) | Confirms the molecular weight of the compound. ekb.eg |

| 225 | [M-31]+ (Loss of OCH3) | Loss of the methoxy (B1213986) group. |

| 213 | [M-43]+ (Loss of C3H7) | Characteristic of the iso-branching at position 13. bg.ac.rs |

| 87 | [CH3OCO(CH2)2]+ | Common fragment in FAMEs. rsc.orgnih.gov |

| 74 | [CH3OC(OH)=CH2]+ | Result of McLafferty rearrangement, characteristic of FAMEs. researchgate.net |

Application in Profiling Complex Biological and Environmental Samples

This compound has been identified in a variety of biological and environmental matrices, where it often serves as a biomarker.

Biological Samples: This compound is a known bacterial fatty acid methyl ester. medchemexpress.commedchemexpress.com It has been detected in various organisms, including:

The marine seagrass Thalassodendron ciliatum. ekb.eg

The bacterium Bacteroides fragilis. nih.gov

As a component of bacterial acid methyl esters (BAMEs) used for bacterial identification. sigmaaldrich.com

In the medicinal plant Gmelina asiatica. cabidigitallibrary.org

In the plant Micromeria fruticosa. preprints.org

In extracts of Trichoderma species. plos.org

Environmental Samples: Its presence in environmental samples, such as sewage sludge, can indicate bacterial contamination. medchemexpress.commedchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While GC-MS is powerful for identification, NMR spectroscopy provides definitive structural elucidation, confirming the precise arrangement of atoms within the molecule.

Proton (1H) and Carbon (13C) NMR Analysis

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in this compound.

¹H NMR: The proton spectrum shows distinct signals for the different types of protons in the molecule. Key signals include:

A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm. rsc.orgaocs.org

A triplet for the methylene (B1212753) protons alpha to the carbonyl group (-CH₂-COO) around 2.3 ppm. aocs.org

A multiplet for the methine proton at the branch point (C-13). rsc.org

A doublet for the two methyl groups at the iso-branch, which appear as a single signal due to symmetry. rsc.org

A large, complex signal for the long chain of methylene (-CH₂-) groups. rsc.orgaocs.org

¹³C NMR: The carbon spectrum provides a count of the unique carbon atoms and their chemical environments. researchgate.net For this compound, this includes:

A signal for the carbonyl carbon (~174 ppm). rsc.org

A signal for the methyl ester carbon (~51 ppm). rsc.org

Signals for the carbons at the branch point (C-13 and the two terminal methyls). rsc.org

A series of signals for the methylene carbons in the long aliphatic chain. rsc.orgmdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Isomer Differentiation

Two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity of atoms and differentiating between isomers. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). mdpi.comacs.org For this compound, COSY would confirm the connectivity of the protons along the fatty acid chain and at the branch point.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. mdpi.comacs.orgnih.govdoi.org HSQC is crucial for assigning the specific ¹H and ¹³C signals to their respective atoms in the molecule, confirming the location of the methyl branch at the C-13 position and distinguishing it from other isomers like methyl 12-methyltetradecanoate. researchgate.netresearchgate.net

By combining these advanced analytical methodologies, researchers can unambiguously identify, quantify, and structurally elucidate this compound in even the most complex samples.

Complementary Chromatographic Techniques

Chromatographic methods are central to the analysis of fatty acid methyl esters (FAMEs) like this compound. While gas chromatography (GC) is a common approach, complementary liquid chromatography techniques offer unique advantages, particularly for purity assessment and the analysis of non-volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) serves as a powerful technique for assessing the purity of this compound. Unlike GC, HPLC is particularly well-suited for the analysis of less volatile or thermally sensitive impurities that may be present in a sample. The purity of commercial standards for this compound is often stated as greater than 98%, a specification that can be verified and refined using HPLC. larodan.com

In a typical HPLC setup for purity assessment, a normal-phase or reversed-phase column is used. For a non-polar compound like this compound, reversed-phase HPLC is common. The separation is based on the differential partitioning of the analyte and impurities between the mobile phase and the stationary phase. A UV detector is often employed for quantification, as the ester functional group provides a chromophore, although its absorption is weak. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can also be used.

The purity is determined by calculating the relative peak area of the main component (this compound) compared to the total area of all peaks in the chromatogram. High-purity solvents and reagents are crucial to minimize baseline noise and ensure accurate quantification. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Purity Assessment of FAMEs

| Parameter | Specification | Purpose |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Elution of the non-polar analyte and separation from polar/non-polar impurities. |

| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak shape. |

| Detector | UV at 205-215 nm or ELSD/CAD | Detection of the analyte and impurities. |

| Injection Volume | 10-20 µL | Introduction of a precise amount of sample. |

| Column Temperature | 30-40 °C | To ensure reproducible retention times. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Compound Detection

For the detection of trace-level impurities or contaminants in this compound samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. researchgate.netojp.gov This hyphenated technique combines the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. researchgate.net The high sensitivity of MS detection is a significant advantage for measuring minor metabolites or contaminants in complex samples. researchgate.net

The process involves separating compounds via LC, ionizing them (e.g., using Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), and then subjecting them to two stages of mass analysis. csic.es The first mass spectrometer (MS1) selects a specific parent ion (e.g., the molecular ion of an impurity), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique "fingerprint" for the compound. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for the detection and quantification of analytes at parts-per-billion (ppb) or even lower concentrations. ojp.govgoogle.com

LC-MS/MS can achieve limits of detection (LOD) and quantification (LOQ) far superior to standalone chromatographic or spectroscopic methods. ojp.govnih.gov For instance, validated LC-MS/MS methods for other organic molecules have demonstrated LODs as low as 0.3 ppb. ojp.gov

Advanced Methodological Considerations for Precision and Accuracy

Achieving high levels of precision and accuracy in the analysis of this compound requires addressing potential data conflicts, rigorously validating methods, and employing advanced data analysis tools.

Strategies for Resolving Spectroscopic Data Contradictions

Contradictions in analytical data can arise from various sources, including sample degradation, instrument variability, or the presence of co-eluting, isobaric impurities. For example, in mass spectrometry, an impurity with the same nominal mass as this compound could interfere with analysis. Resolving such contradictions is crucial for accurate characterization.

Strategies to address these issues include:

High-Resolution Mass Spectrometry (HRMS): Unlike nominal mass instruments, HRMS can measure mass with very high precision (sub-ppm accuracy), allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. researchgate.net

Orthogonal Techniques: Employing multiple, different analytical techniques can help resolve ambiguities. For instance, if NMR data suggests the presence of an impurity not visible in a GC-MS chromatogram, a complementary technique like HPLC might successfully separate and identify it. ikm.org.my

Systematic Study of Properties: A systematic approach, combining experimental results with theoretical calculations or structure-property correlations, can help identify and resolve inconsistencies in data, as has been demonstrated in resolving conflicting thermochemical data for other methyl esters. researchgate.net

Quantification of Trace Impurities and Method Validation

The accurate quantification of trace impurities is a critical aspect of quality control. This requires a fully validated analytical method. Method validation ensures that the analytical procedure is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com

Linearity: Establishes the concentration range over which the instrument's response is proportional to the analyte concentration. nih.gov

Accuracy: Determined by recovery studies, where a known amount of an impurity standard is added to a sample and the measured concentration is compared to the known amount. mdpi.com

Precision: Assesses the repeatability and intermediate precision of the method, typically expressed as the relative standard deviation (RSD) of multiple measurements. mdpi.com

LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govmdpi.com

Table 2: Example Method Validation Parameters for Trace Impurity Analysis by LC-MS/MS

| Parameter | Typical Acceptance Criteria | Reference |

| Correlation Coefficient (r²) | > 0.99 | mdpi.com |

| Accuracy (Recovery) | 80% – 120% | mdpi.com |

| Precision (RSD) | < 15% | mdpi.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | ojp.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | ojp.govmdpi.com |

Application of Chemometric Tools (e.g., Principal Component Analysis) for Data Comparison

When analyzing large and complex datasets generated by modern analytical instruments, chemometric tools are invaluable. nih.gov Principal Component Analysis (PCA) is a powerful statistical method used to reduce the dimensionality of multivariate data while retaining most of the original information. scispace.comresearchgate.net

In the context of analyzing this compound, PCA can be used to:

Compare Batches: Differentiate between different production batches based on their chromatographic profiles, identifying subtle variations in impurity levels.

Identify Discriminatory Variables: Pinpoint the specific impurities or compositional differences that are most significant in distinguishing between sample groups. nih.gov

Visualize Complex Data: Project multi-dimensional data onto a 2D or 3D plot (a "scores plot"), allowing for the easy visualization of sample groupings, trends, and outliers. mdpi.comresearchgate.net

Role of Methyl 13 Methyltetradecanoate in Chemical Ecology and Interspecies Interactions

Potential Signaling Functions in Microbial Systems

Methyl 13-methyltetradecanoate (B1259418) and other branched-chain fatty acids are integral to bacterial physiology, serving as key components of cell membranes and markers for specific microbial taxa. dellait.comfrontiersin.orggcms.cz Their role, however, may extend beyond structural functions to encompass signaling and communication, particularly within complex microbial communities. The compound has been identified as a methylated bacterial fatty acid methyl ester and has been reported in bacteria such as Bacteroides fragilis. medchemexpress.comnih.gov

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. A well-known class of QS signal molecules in Gram-negative bacteria is the N-Acylhomoserine Lactones (AHLs). These molecules consist of a homoserine lactone ring attached to an acyl chain of varying length and modification.

Methyl 13-methyltetradecanoate shares a general structural feature with AHLs: a lipid tail (the 13-methyltetradecanoyl group). This lipophilic tail is a crucial component for diffusion across cell membranes and for specific binding to receptor proteins. However, the head group of this compound is a simple methyl ester, which is structurally distinct from the polar homoserine lactone ring of AHLs. nih.gov While this difference means it does not function as a classical AHL, the commonality of the acyl chain suggests a potential for interaction with lipid-binding proteins or for integration into metabolic pathways that influence bacterial signaling.

| Feature | This compound | N-Acylhomoserine Lactones (AHLs) |

|---|---|---|

| Core Structure | Fatty Acid Methyl Ester | Acylated Homoserine Lactone |

| Lipophilic Component | 13-methyltetradecanoyl chain | Acyl chain (variable length, e.g., C4-C18) nih.gov |

| Head Group | Methyl ester (-COOCH3) | Homoserine lactone ring nih.gov |

| Commonality | Presence of a variable-length acyl chain responsible for lipophilicity and specificity. |

While direct evidence for this compound as a primary quorum-sensing molecule is limited, the importance of its parent class, branched-chain fatty acids (BCFAs), in bacterial physiology and signaling is well-established. In many bacteria, particularly Gram-positive species like Staphylococcus aureus, BCFAs are major components of the cell membrane and their composition is crucial for membrane fluidity, stress tolerance, and adaptation to environmental changes. usda.govasm.org

Recent studies have revealed that BCFAs are required for the activation of multiple two-component systems (TCSs) in S. aureus. asm.org TCSs are primary mechanisms through which bacteria sense and respond to their environment. By influencing the lipid environment of membrane-bound sensor kinases, BCFAs can allosterically regulate TCS activity, thereby controlling the expression of virulence factors and other community-level behaviors. asm.org Given that this compound is the methyl ester of a BCFA, its production could be linked to the pool of BCFAs available for membrane integration and signaling, thus indirectly influencing bacterial community dynamics. Furthermore, FAMEs produced by some bacteria have been shown to inhibit virulence and biofilm formation in pathogenic bacteria, indicating a role in interspecies competition. nih.gov

Contribution to Volatile Organic Compound (VOC) Profiles of Organisms

Volatile organic compounds (VOCs) are chemical signals that mediate a vast array of ecological interactions. Fatty acid methyl esters, including branched-chain variants, are frequently identified as components of the VOC profiles of plants, insects, and microorganisms, where they can act as attractants, repellents, or informational cues.

This compound and related compounds are produced through the interplay of host and microbial metabolism. For instance, the closely related ethyl 13-methyl-tetradecanoate has been identified as a major component in the hexane (B92381) flower extracts of the plant Micromeria fruticosa. In another example, microbial inoculation of Oroxylum indicum seedlings induced the production of tetradecanoic acid, 10, 13-dimethyl-, methyl ester, a structurally similar branched-chain FAME. These findings highlight that plant-microbe interactions can directly influence the production and release of specific FAMEs, which can then mediate further ecological interactions.

In animals, FAMEs are integral to chemical communication. They are components of cuticular lipids in insects, where they can serve as species recognition cues or precursors to pheromones. nih.gov The composition of these lipids, including the presence of branched-chain esters, can be influenced by the insect's gut microbiota, demonstrating a clear link between animal-microbe interactions and the resulting chemical phenotype.

One of the most well-documented ecological roles for FAMEs is their influence on insect behavior, particularly oviposition (egg-laying). Various fatty acids and their corresponding methyl esters have been identified as oviposition deterrents, preventing female insects from laying eggs on surfaces where these chemicals are present. This response is ecologically significant as it can protect resources from over-exploitation and reduce larval competition.

For example, a blend of fatty acids and their methyl esters found in the larval frass of Ostrinia species deters female moths from laying eggs. The straight-chain analogue of this compound, methyl tetradecanoate (B1227901) (methyl myristate), has been shown to elicit electrophysiological responses in the antennae of the Asian corn borer, Ostrinia furnacalis, indicating it is detected as a relevant environmental cue. Similarly, methyl palmitate, another FAME, has been found to attract the parasitic mite Varroa destructor, a major pest of honey bees. mdpi.com These findings underscore the potent role of FAMEs as semiochemicals that mediate critical ecological interactions.

| Compound | Insect Species | Observed Effect | Context |

|---|---|---|---|

| Methyl Palmitate, Methyl Linolenate | Varroa destructor (Varroa mite) | Attraction mdpi.com | Host-finding (parasite-host interaction) |

| Methyl Myristate, Methyl Palmitate, Methyl Stearate | Ostrinia furnacalis (Asian corn borer) | Elicits electroantennogram (EAG) response | Potential oviposition deterrence |

| Methyl Oleate, Methyl Linoleate | Aedes aegypti (Dengue mosquito) | Larval mortality researchgate.net | Larvicidal activity |

Broader Ecological Significance of Branched-Chain Fatty Acid Esters

The ecological roles of this compound are best understood within the broader context of its chemical class, the branched-chain fatty acid esters. These molecules are particularly significant in microbial ecology. Branched-chain fatty acids (BCFAs) are signature lipids for many bacterial groups, especially Gram-positive bacteria. frontiersin.orggcms.cz Their presence, with iso- and anteiso- branching patterns, critically influences the fluidity and stability of the cell membrane. This allows bacteria to adapt to and survive in a wide range of environmental conditions, such as low temperatures. usda.gov

The biosynthesis of BCFAs is directly linked to the metabolism of branched-chain amino acids, placing these lipids at the intersection of nutrient availability and cellular physiology. nih.gov Because of their specificity to certain bacterial taxa, BCFAs and their esterified forms are used as biomarkers in environmental and clinical microbiology to identify the presence and abundance of specific bacterial communities. medchemexpress.com The production of these compounds can influence higher trophic levels; for example, they can be transferred through the food web and incorporated into the tissues of consumers, potentially affecting their physiology and health. The unique properties of BCFAs and their esters make them important mediators of microbial fitness, community structure, and interspecies interactions within diverse ecosystems.

Integration into Lipid-Mediated Ecological Processes

This compound, a branched-chain fatty acid methyl ester, is an integral component in a variety of lipid-mediated ecological processes that govern interactions between different species. Lipids, including fatty acid derivatives like this compound, are crucial signaling molecules in chemical communication across diverse taxa. Research has identified this compound in the chemical profiles of vertebrates and insects, where it plays roles in pheromonal communication, chemotaxonomy, and allomonal defense.

Recent studies have highlighted the presence of this compound in the mental gland secretions of the gopher tortoise (Gopherus polyphemus). auburn.edu Notably, chemical analysis revealed that the concentration of this compound is significantly higher in females, suggesting its potential function as a sex pheromone in this terrestrial reptile. auburn.edu This finding is particularly noteworthy as it implicates a fatty acid methyl ester in the reproductive chemical signaling of a vertebrate species.

In the realm of entomology, this compound has been identified as a component of the cuticular lipids in the buffalo fly (Haematobia irritans exigua). researchgate.net Analysis of the cuticular hydrocarbon profiles showed the presence of this compound, with variations in its relative abundance between males and females. researchgate.net This suggests that this compound may contribute to the chemical signature used for species recognition and could play a role in sexual dimorphism, which is crucial for mating and other intraspecific interactions.

Furthermore, this compound has been found to be a constituent of essential oils that exhibit repellent effects against certain insect species. A study investigating the chemical composition and biological activities of essential oils against the red imported fire ant (Solenopsis invicta) identified this compound as one of the components. tci-thaijo.org This indicates an allomonal function, where the compound benefits the producing organism by deterring another species.

The origin of this ecologically significant compound is not limited to the animal kingdom. The lipid-producing fungus, Epicaleosporium ramularioids, has been shown to synthesize this compound. researchpublish.com This microbial production highlights a potential pathway for the introduction of this semiochemical into various ecosystems, where it can then mediate a range of interspecies interactions.

The diverse roles of this compound in chemical ecology are summarized in the interactive data table below.

| Ecological Role | Organism(s) | Key Findings |

| Pheromonal Communication | Gopher Tortoise (Gopherus polyphemus) | Higher concentrations found in the mental gland secretions of females, suggesting a role as a sex pheromone. auburn.edu |

| Chemotaxonomy & Sexual Dimorphism | Buffalo Fly (Haematobia irritans exigua) | Identified as a component of cuticular lipids, with differing amounts between sexes, potentially aiding in species and sex recognition. researchgate.net |

| Allomonal Defense | Red Imported Fire Ant (Solenopsis invicta) | A constituent of an essential oil with repellent activity against this invasive ant species. tci-thaijo.org |

| Microbial Production | Epicaleosporium ramularioids (Fungus) | This lipid-producing fungus is capable of synthesizing this compound. researchpublish.com |

Synthetic Methodologies and Derivative Chemistry of Methyl 13 Methyltetradecanoate

Established Chemical Synthesis Approaches

The synthesis of methyl 13-methyltetradecanoate (B1259418), a methylated fatty acid methyl ester (FAME), is a crucial process for its use in various research applications. chemicalbook.com This involves the conversion of 13-methyltetradecanoic acid into its methyl ester.

Acid-Catalyzed Esterification of 13-Methyltetradecanoic Acid

A primary and widely used method for synthesizing methyl 13-methyltetradecanoate is through the acid-catalyzed esterification of its corresponding fatty acid, 13-methyltetradecanoic acid. smolecule.comchembk.com This reaction typically involves reacting the fatty acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. smolecule.comchembk.com The process is a standard esterification where the acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is followed by the elimination of a water molecule to form the final ester product.

Optimization of Reaction Conditions (e.g., temperature, catalyst, reagent purity)

The efficiency of the esterification reaction is highly dependent on several key parameters. Optimizing these conditions is essential for maximizing the yield and purity of this compound.

Temperature: The reaction is typically conducted under reflux to accelerate the rate of reaction. smolecule.com In related transesterification reactions for biodiesel production, temperatures around 60-65°C have been found to be optimal. unimib.itresearchgate.net Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions.

Catalyst: While sulfuric acid is a common catalyst, other acidic catalysts can also be employed. smolecule.com The concentration of the catalyst is a critical factor. For instance, in biodiesel production from waste cooking oil, a catalyst concentration of 3% by weight was found to be optimal. unimib.it

Reagent Purity: The purity of the starting materials, 13-methyltetradecanoic acid and methanol, is crucial for achieving a high yield of the desired product and minimizing the formation of byproducts. The methanol-to-oil molar ratio is also a significant factor, with ratios around 20:1 being investigated in similar transesterification processes. unimib.it

Post-Synthesis Purification Techniques (e.g., column chromatography)

Following the synthesis, purification of the crude product is necessary to isolate this compound from any unreacted starting materials, byproducts, and the catalyst. A common and effective method for this purification is column chromatography over silica (B1680970) gel. csic.esbeilstein-journals.org This technique separates compounds based on their polarity, allowing for the isolation of the desired ester with high purity. csic.es In some instances, a purity of over 99% has been achieved after refining over activated silica gel. csic.esresearchgate.netresearchgate.net

Derivatization for Advanced Research and Chemical Synthesis

This compound serves as a valuable starting material and building block in the synthesis of more complex molecules for various research purposes.

Use as a Building Block for Complex Organic Molecules

The chemical structure of this compound, with its long aliphatic chain and ester functional group, makes it a suitable precursor for the synthesis of a variety of organic molecules. google.com For example, it can be reduced to its corresponding alcohol, 13-methyltetradecanol, using reagents like sodium and anhydrous methanol. google.com This alcohol can then be further modified. For instance, it can be reacted with dichlorosulfoxide to yield an alkyl chloride, which can then be used in subsequent reactions to introduce amine functionalities. google.com

Preparation of Functionalized Derivatives for Specific Research Applications (e.g., N-acylated amino acid methyl esters)

A significant application of this compound is in the synthesis of functionalized derivatives, such as N-acylated amino acid methyl esters (NAMEs). nih.govnih.gov These compounds are of interest in the study of bacterial communication systems. nih.govnih.gov For instance, N-(13-methyltetradecanoyl)alanine methyl ester is a methyl-branched NAME that has been identified in marine bacteria. nih.govnih.gov The synthesis of such derivatives typically involves the reaction of the fatty acid chloride (derived from 13-methyltetradecanoic acid) with an amino acid methyl ester. nih.gov A convenient method for preparing the required amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. mdpi.com

| Compound Name | Molecular Formula | Key Application/Role |

| This compound | C16H32O2 | Starting material for synthesis, bacterial marker. chemicalbook.comlarodan.com |

| 13-Methyltetradecanoic Acid | C15H30O2 | Precursor for the synthesis of its methyl ester. wikipedia.orgnih.gov |

| Methanol | CH4O | Reagent in esterification. smolecule.com |

| Sulfuric Acid | H2SO4 | Catalyst in esterification. smolecule.com |

| 13-Methyltetradecanol | C15H32O | Intermediate in the synthesis of derivatives. google.com |

| N-(13-methyltetradecanoyl)alanine methyl ester | C19H37NO3 | Functionalized derivative for research. nih.govnih.gov |

| Trimethylchlorosilane | C3H9ClSi | Reagent for the preparation of amino acid methyl esters. mdpi.com |

3 Exploration of Structural Modifications via Hydrogenation, Hydrolysis, and Transesterification

The chemical reactivity of this compound, a fatty acid methyl ester (FAME), allows for a variety of structural modifications. cymitquimica.comebi.ac.uk These transformations are centered around its ester functional group and the long hydrocarbon chain. Key reactions such as hydrogenation, hydrolysis, and transesterification convert the molecule into other valuable chemical entities.

Hydrogenation

Hydrogenation is a chemical reaction that typically involves the addition of hydrogen (H₂), usually in the presence of a catalyst. In the context of fatty acid esters, this process can either saturate carbon-carbon double bonds or reduce the ester group itself.

Research Findings: The reduction of the ester functional group in this compound yields the corresponding fatty alcohol, 13-methyltetradecanol. One documented method involves the use of sodium and anhydrous methanol. google.com More advanced catalytic processes utilize solid catalysts under specific temperature and pressure conditions to achieve high conversion rates.

For instance, the hydrogenation of FAMEs to fatty alcohols can be accomplished with high efficiency at supercritical conditions. Using a copper-based catalyst and propane (B168953) as a solvent, complete conversion of the starting ester can be achieved at temperatures above 240°C with very short residence times. dss.go.th Another approach, known as hydrodeoxygenation, goes further to remove the oxygen atoms entirely, producing alkanes. This has been demonstrated using nickel-based catalysts, where unsaturated esters are first hydrogenated to saturated esters and then converted to hydrocarbons. ccspublishing.org.cn For example, using a 20Ni-6Cu-5Mo/γ-Al₂O₃ catalyst at 350°C and 2.5 MPa, a FAME conversion of 98.4% with an alkane yield of 94.2% has been reported. ccspublishing.org.cn

A general laboratory procedure for saturating carbon-carbon double bonds in unsaturated esters involves using a Platinum on carbon (Pt/C) catalyst. The reaction is typically run in ethanol (B145695) at a hydrogen pressure of 40 bar and a temperature of 25°C. beilstein-journals.org

| Reaction Type | Catalyst/Reagent | Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Ester Reduction | Sodium (Na) / Anhydrous Methanol (CH₃OH) | Reflux | 13-Methyltetradecanol | google.com |

| Ester Reduction (Supercritical) | Copper-based | >240°C, Propane solvent | Fatty Alcohols | dss.go.th |

| Hydrodeoxygenation | 20Ni-6Cu-5Mo/γ-Al₂O₃ | 350°C, 2.5 MPa H₂ pressure | C₁₅-C₁₆ Alkanes | ccspublishing.org.cn |

| Double Bond Saturation | Pt/C (5%) | 25°C, 40 bar H₂ pressure, Ethanol solvent | Saturated Ester | beilstein-journals.org |

Hydrolysis

Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. The hydrolysis of an ester, such as this compound, breaks the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. smolecule.com

Research Findings: Under acidic or basic conditions, the ester linkage in this compound is cleaved by water. This reaction produces 13-methyltetradecanoic acid and methanol. cymitquimica.comsmolecule.com This process is fundamental for converting the ester back to its parent fatty acid, which is itself a valuable compound with applications in cancer research. wikipedia.org Research on the hydrolysis of surfactin, a lipopeptide, has shown that its fatty acid component, 3-hydroxy-13-methyl-tetradecanoic acid, can be cleaved and recovered through hydrolysis. tandfonline.com While specific kinetic data for this compound is not detailed in the provided context, the general mechanism for FAME hydrolysis is well-established. smolecule.com

| Catalyst Type | Reactants | Primary Products | Reference |

|---|---|---|---|

| Acid or Base | This compound, Water (H₂O) | 13-Methyltetradecanoic Acid, Methanol (CH₃OH) | smolecule.com |

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is reversible and typically requires a catalyst, which can be acidic, basic, or enzymatic.

Research Findings: this compound can react with another alcohol in the presence of a catalyst to form a new ester and methanol. smolecule.com This reaction is particularly significant in the production of biodiesel, where triglycerides (triesters of glycerol) are transesterified with methanol to produce a mixture of fatty acid methyl esters. ebi.ac.uk

The same principle applies when starting with a single FAME like this compound. For example, reacting it with ethanol would yield ethyl 13-methyltetradecanoate and methanol. nih.gov Alkali catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used for this transformation due to their high efficiency. ebi.ac.uk Studies on the transesterification of vegetable oils to FAMEs have optimized reaction conditions to achieve high yields. For instance, a 95.03% conversion was achieved using a methanol to oil ratio of approximately 12:1 and a catalyst loading of about 1% over 2 hours. acs.org Another approach using a heterogeneous catalyst—a biodegradable superbase on bacterial cellulose—reported over 99% yield at 70°C. researchgate.net These findings illustrate the robustness and high efficiency of the transesterification process for modifying fatty acid esters.

| Catalyst Type | Reactants | Conditions | Primary Products | Reference |

|---|---|---|---|---|

| Alkali (e.g., NaOH, KOH) | This compound, Alcohol (R-OH) | Typically heated | New Ester (13-methyltetradecanoate-R), Methanol | ebi.ac.uksmolecule.com |

| Heterogeneous Superbase | Fatty Acid Esters, Alcohol | 70°C | New Alkyl Esters (>99% yield) | researchgate.net |

Future Research Directions and Unexplored Avenues for Methyl 13 Methyltetradecanoate Research

Elucidation of Undiscovered Biological Roles and Signaling Mechanisms

While the parent acid, 13-methyltetradecanoic acid, has been shown to induce apoptosis in certain cancer cells by modulating signaling pathways like AKT and MAPK, the specific biological roles of its methyl ester, methyl 13-methyltetradecanoate (B1259418), are largely unknown. wikipedia.org Preliminary studies have identified its presence in organisms with known bioactive properties, such as the microalga Euglena tuba, which exhibits anticancer and anti-inflammatory activities. imrpress.com However, the direct contribution of methyl 13-methyltetradecanoate to these effects has not been established.

Future research should focus on targeted investigations to determine if this compound possesses its own unique biological activities or if it acts as a precursor or metabolite of the more studied 13-methyltetradecanoic acid. Studies could explore its interaction with cell membranes, its potential role in cell-to-cell communication, and its influence on inflammatory and metabolic signaling cascades. Uncovering these fundamental biological functions is a critical first step toward understanding its broader significance.

Development of Advanced In Situ Analytical Methodologies

Detecting and quantifying this compound within complex biological matrices presents a significant analytical challenge. Current methods often rely on extraction and derivatization followed by gas chromatography-mass spectrometry (GC-MS). preprints.orgnih.govikm.org.my While effective, these techniques may not capture the true spatial and temporal distribution of the compound within living systems.

The development of advanced in situ analytical methods is paramount. Techniques such as headspace solid-phase microextraction (SPME) coupled with GC-MS/MS have shown promise for the rapid and selective analysis of fatty acid methyl esters (FAMEs) from aqueous samples and could be adapted for real-time monitoring in bioreactors or cellular cultures. researchgate.net Furthermore, the creation of fluorescently labeled analogs or the use of advanced imaging mass spectrometry could enable the visualization of this compound distribution within tissues and cells, providing unprecedented insights into its localization and trafficking. tandfonline.com

Comprehensive Studies on Biosynthetic Pathway Regulation and Genetic Determinants

The biosynthesis of branched-chain fatty acids like the precursor to this compound involves complex enzymatic pathways. google.com In plants and microorganisms, these pathways are often linked to the metabolism of branched-chain amino acids or the fatty acid synthase (FAS) and polyketide synthase (PKS) systems. mdpi.commdpi.com For instance, research on pepper fruits has identified genes involved in the fatty acid pathway (FAP) and branched-chain amino acid pathway (BCAAP) that are differentially expressed during fruit development, correlating with the production of various volatile compounds, including branched-chain esters. mdpi.com

Future research should aim to fully elucidate the specific enzymes and genes responsible for the synthesis of 13-methyltetradecanoic acid and its subsequent esterification to this compound. This will involve a combination of transcriptomics, proteomics, and metabolomics to identify key regulatory genes and transcription factors. mdpi.com Understanding the genetic and environmental factors that regulate its production could pave the way for metabolic engineering approaches to enhance its yield in microbial or plant-based systems.

Exploration of Novel Biocatalytic and Sustainable Production Routes

Current production of specific fatty acid esters often relies on chemical synthesis or extraction from natural sources, which can be inefficient and environmentally taxing. nih.gov Biocatalysis and fermentation offer promising green alternatives. The use of whole-cell biocatalysts or isolated enzymes, such as lipases, for the transesterification of oils is a rapidly advancing field. liu.semdpi-res.com

Research should focus on identifying or engineering enzymes with high specificity and efficiency for the production of this compound. This could involve screening novel microbial sources for suitable lipases or using protein engineering to improve the performance of existing enzymes. Furthermore, developing recombinant microbial hosts, such as E. coli or yeast, that are engineered to produce high titers of branched-chain fatty acids and their esters represents a highly attractive avenue for sustainable and scalable production. google.com

Table 1: Comparison of Potential Production Methods for this compound

| Production Method | Advantages | Disadvantages | Key Research Area |

| Chemical Synthesis | High purity, controlled process | Use of harsh chemicals, potential for byproducts | Development of greener catalytic processes |

| Natural Extraction | Sourced from renewable materials | Low yields, complex purification | Identification of high-producing natural sources |

| Biocatalysis (Enzymatic) | Mild reaction conditions, high specificity | Enzyme cost and stability | Discovery and engineering of novel lipases |

| Metabolic Engineering | Sustainable, scalable, uses renewable feedstocks | Complex pathway engineering, potential for low titers | Optimization of host strains and biosynthetic pathways |

This table provides a conceptual overview for future research directions.

Investigation of Stereochemistry and Chiral Effects in Biological Systems

The methyl group at the 13th position of this compound creates a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms (enantiomers), (R) and (S). Biological systems are inherently chiral, and different enantiomers of a compound can have vastly different biological activities. tandfonline.com For example, the absolute configuration of other branched-chain fatty acids, such as 12-methyltetradecanoic acid, has been determined to be the (S)-enantiomer in certain bacteria. tandfonline.com

A critical and currently unexplored area of research is the stereochemistry of naturally occurring this compound and the differential biological effects of its (R) and (S) enantiomers. Future work must involve the chiral synthesis or separation of the individual enantiomers. nih.gov Subsequent biological testing of the pure enantiomers will be essential to determine if one form is more active or if they possess distinct biological functions. This knowledge is fundamental for any potential therapeutic or biotechnological application, as the biological properties could be enantiomer-dependent. scholaris.ca

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying methyl 13-methyltetradecanoate in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification due to its high sensitivity for fatty acid methyl esters. For example, GC-MS/MS analysis with comparison to the NIST database can confirm structural assignments using fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying purity and structural integrity, particularly in synthetic derivatives (e.g., deuterium-labeled compounds) . Ensure calibration with certified reference standards (≥98% purity, GC-grade) to minimize quantification errors .

Q. How is this compound synthesized, and what are the common impurities encountered during its preparation?

- Methodological Answer : The ester is typically synthesized via acid-catalyzed esterification of 13-methyltetradecanoic acid with methanol. Key impurities include unreacted fatty acid, residual solvents (e.g., dichloromethane), and positional isomers (e.g., 12-methyl derivatives). Purification involves silica gel column chromatography or fractional distillation. For deuterated analogs, reaction conditions (e.g., DCC/DMAP coupling) must be optimized to avoid isotopic scrambling .

Q. What are the primary applications of this compound in experimental models?

- Methodological Answer : It is used as a biomarker in lipidomics studies to trace branched-chain fatty acid metabolism. In microbial research, it serves as a diagnostic marker for specific bacterial strains (e.g., Zobellia uliginosa) when identified via GC-MS/MS . Additionally, it is employed in synthetic chemistry for deuterium-labeled lipid synthesis to study membrane dynamics .

Advanced Research Questions

Q. How do discrepancies in thermodynamic data (e.g., boiling points, enthalpy of vaporization) for this compound impact experimental design?

- Methodological Answer : Variations in reported values (e.g., boiling points ranging from 429.2 K to 596.2 K under reduced pressure) arise from differences in measurement techniques (e.g., static vs. dynamic methods) . Researchers must validate instrumentation against certified standards (e.g., NIST reference data) and document pressure/temperature conditions rigorously. For vapor pressure studies, use Antoine equation parameters specific to the compound’s purity grade .

Q. What mechanisms underlie the reported bioactivities (e.g., antioxidant, nematicidal) of this compound, and how can these be validated in vitro vs. in vivo?

- Methodological Answer : Antioxidant activity is assessed via DPPH/ABTS radical scavenging assays, while nematicidal effects are tested using Caenorhabditis elegans models. Contradictions in bioactivity data (e.g., inconsistent IC₅₀ values) may stem from solvent polarity effects or metabolic degradation in vivo. Use stable isotope labeling (e.g., ¹³C) to track metabolic fate in complex systems .

Q. How can researchers resolve structural ambiguities in this compound derivatives using advanced spectroscopic techniques?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with exact mass measurements (<5 ppm error) distinguishes between isotopic clusters and structural isomers. For example, deuterated analogs require ¹H-¹³C HMBC NMR to confirm branching positions and isotopic incorporation . X-ray crystallography may be necessary for resolving crystallographic ambiguities in novel derivatives.

Data Contradiction Analysis

Q. Why do purity grades (e.g., ≥98% GC) of commercial this compound standards vary across suppliers, and how does this affect experimental reproducibility?

- Analysis : Purity variations arise from differences in synthesis protocols (e.g., incomplete esterification) or storage conditions (e.g., oxidation). Cross-validate supplier certificates with in-house GC-MS analysis. For critical studies (e.g., metabolic tracing), use suppliers adhering to ISO/IEC 17025 accreditation .

Methodological Best Practices

- Data Citation : When referencing thermodynamic or spectroscopic data, use dataset identifiers (e.g., NIST WebBook ID) and adhere to FORCE11 data citation principles .

- Safety Protocols : Although classified as non-hazardous under EU regulations, handle with standard lab precautions (gloves, fume hood) due to limited toxicological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.